molecular formula C6H10F2 B14607078 1,2-Difluoro-3,3-dimethylbut-1-ene CAS No. 58384-39-7

1,2-Difluoro-3,3-dimethylbut-1-ene

Cat. No.: B14607078
CAS No.: 58384-39-7
M. Wt: 120.14 g/mol
InChI Key: HXUXULPIOLVWCJ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H10F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3,3-dimethylbut-1-ene can be synthesized through the dehydrofluorination of 1,2-difluoro-3,3-dimethylbutane. This reaction typically involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the fluorination of 3,3-dimethylbut-1-ene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure selective fluorination and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

    Addition Reactions: Halogenated derivatives or hydrogenated products.

    Oxidation: Epoxides or diols.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

1,2-Difluoro-3,3-dimethylbut-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Studied for its potential as a precursor in the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,3-dimethylbut-1-ene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and fluorine atoms. The fluorine atoms increase the electron-withdrawing nature of the compound, making the double bond more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbut-1-ene: Lacks fluorine atoms, making it less reactive towards electrophilic addition reactions.

    1,2-Dichloro-3,3-dimethylbut-1-ene: Contains chlorine atoms instead of fluorine, resulting in different reactivity and chemical properties.

    2,3-Dimethyl-2-butene: An isomer with a different arrangement of the double bond and methyl groups, leading to distinct chemical behavior.

Uniqueness

1,2-Difluoro-3,3-dimethylbut-1-ene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity towards electrophiles, higher thermal stability, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Properties

CAS No.

58384-39-7

Molecular Formula

C6H10F2

Molecular Weight

120.14 g/mol

IUPAC Name

1,2-difluoro-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H10F2/c1-6(2,3)5(8)4-7/h4H,1-3H3

InChI Key

HXUXULPIOLVWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CF)F

Origin of Product

United States

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